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Compound of Interest

Compound Name: 2-Amino Nevirapine

Cat. No.: B137577

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the degradation of the parent drug,
Nevirapine (NVP). Direct studies on the degradation pathways of its analog, 2-Amino
Nevirapine, are limited. This guide provides a detailed overview of NVP degradation as a
predictive framework for understanding the potential degradation pathways of 2-Amino
Nevirapine, supplemented with specific data where available.

Introduction

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the
combination therapy for HIV-1. The study of its degradation is crucial for ensuring its efficacy,
safety, and quality. 2-Amino Nevirapine, an analog and potential metabolite, shares the core
dipyridodiazepinone structure, suggesting that its degradation pathways may be similar to
those of the parent compound. Understanding these pathways is essential for the development
of stable formulations, prediction of metabolic fate, and identification of potential toxicities.

This document outlines the primary metabolic and physicochemical degradation pathways of
Nevirapine, offering a robust model for predicting the behavior of 2-Amino Nevirapine. It
includes summaries of quantitative data, detailed experimental protocols, and pathway
visualizations to support research and development efforts.

Metabolic Degradation Pathways
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The primary route of Nevirapine elimination in vivo is through extensive hepatic metabolism,
predominantly mediated by the cytochrome P450 (CYP) enzyme system. This process involves
multiple phases, leading to the formation of various metabolites, some of which are reactive
and implicated in drug-induced toxicity.

Phase I: Oxidative Metabolism

Phase | metabolism of NVP is characterized by oxidation, leading to the formation of several
hydroxylated metabolites. The main enzymes involved are CYP3A4 and CYP2B6, with minor
contributions from CYP2D6, CYP3AS5, and CYP2C9.[1]

The principal hydroxylated metabolites of Nevirapine are:

2-hydroxy-NVP (Primarily via CYP3A4)[1]

3-hydroxy-NVP (Primarily via CYP2B6)[1]

8-hydroxy-NVP[1]

12-hydroxy-NVP (Primarily via CYP3A4)[1]

For 2-Amino Nevirapine, it is hypothesized that it will also undergo hydroxylation, although the
presence of the electron-donating amino group at the C-2 position may influence the
regioselectivity of the CYP-mediated oxidation compared to the parent NVP.

Formation of Reactive Intermediates

A significant concern with NVP metabolism is the formation of reactive electrophilic
intermediates, which can covalently bind to cellular macromolecules like proteins, potentially
leading to idiosyncratic drug reactions such as hepatotoxicity and skin rash.[2][3]

Key reactive intermediates include:

e Quinone Methide: Formed from the 12-hydroxy-NVP metabolite, this is considered a major
pathway linked to NVP-induced skin rash.[3][4] The pathway involves sulfation of 12-
hydroxy-NVP, followed by the loss of the sulfate group.
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e Arene Oxides/Quinone-imines: The 2-hydroxy and 3-hydroxy metabolites can be further
oxidized to form reactive quinoid species.[1][5] Studies have shown that these intermediates
can react with amino acids.[5] The oxidation of 2-hydroxy-NVP and 3-hydroxy-NVP can lead
to a transient 2,3-NVP-quinone intermediate.[5]

Given its structure, 2-Amino Nevirapine that is hydroxylated at other positions could similarly
be bioactivated to form reactive species. The amino group itself could also be a site for
metabolic reactions.

Phase Il: Conjugation

Following Phase | hydroxylation, the metabolites are typically conjugated with glucuronic acid
by UGT enzymes to form more water-soluble compounds that are readily excreted in the urine.

[1]

Visualization of Proposed Metabolic Pathway

The following diagram illustrates the proposed metabolic activation of 2-Amino Nevirapine,
extrapolated from the known pathways of Nevirapine.
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Caption: Proposed metabolic pathway for 2-Amino Nevirapine.

Physicochemical Degradation (Forced Degradation)

Forced degradation studies are essential for identifying potential degradation products,
understanding the intrinsic stability of a drug molecule, and developing stability-indicating
analytical methods.[6][7] Studies on Nevirapine have revealed its susceptibility to specific
stress conditions.

Summary of Forced Degradation Data

The stability of Nevirapine varies significantly depending on the stress condition applied.
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Ke
Stress Reagents and Degradation y .
o o Degradation Reference
Condition Conditions (%)
Products
2-(3-Amino-4-
) ) 2 N HCI, 80°C, 8 methylpyridin-2-
Acid Hydrolysis 20.91% ) o [8]
h ylamino)nicotinic
acid
Three
degradation
_ _ 1 M HCI, 80°C, o
Acid Hydrolysis o4 h Significant products 9]
identified by
LC/MS-MS
) No significant
Base Hydrolysis 2 N NaOH ) - [8]
degradation
o No significant
Oxidative 30% H20:2 ] - [8]
degradation
Three
degradation
o 3% H20:2, 25°C, o
Oxidative o4 h Significant products [9]
identified by
LC/MS-MS
Thermal 110°C, 24 h 16.48% - [8]
) ] No significant
Photolytic UV light - [8]

degradation

Table 1: Summary of quantitative data from forced degradation studies of Nevirapine.

Key Degradation Pathways

» Acidic Conditions: Nevirapine is most labile under acidic conditions, leading to the cleavage
of the diazepine ring. The primary identified product is 2-(3-Amino-4-methylpyridin-2-
ylamino)nicotinic acid.[8]
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o Oxidative Conditions: While some studies report stability, others show that under specific
oxidative stress, degradation does occur, leading to the formation of multiple products.[9]

o Thermal Stress: The drug also shows susceptibility to thermal degradation.[8]

e Basic, and Photolytic Conditions: Nevirapine is generally stable under basic and photolytic
stress.[8] However, photocatalytic degradation can be achieved with specific catalysts.

It is anticipated that 2-Amino Nevirapine will exhibit a similar lability to acid hydrolysis due to
the shared core structure. The amino group may slightly alter its susceptibility to oxidative and
photolytic degradation.

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below
are representative protocols for forced degradation studies and the analytical methods used for
quantification.

Protocol for Forced Degradation Study

This protocol is a composite based on methodologies described in the literature.[3][9]

Objective: To investigate the stability of the drug substance under various ICH-prescribed
stress conditions.

Materials:

e Drug Substance (e.g., 2-Amino Nevirapine)
o Hydrochloric Acid (HCI)

e Sodium Hydroxide (NaOH)

e Hydrogen Peroxide (H2032)

e High-purity water

o Methanol or Acetonitrile (HPLC grade)
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» pH meter, reflux flasks, water bath, photostability chamber, oven.
Procedure:

o Preparation of Stock Solution: Accurately weigh and dissolve the drug substance in a
suitable solvent (e.g., methanol or a mixture of mobile phase components) to prepare a stock
solution of known concentration (e.g., 1 mg/mL).

¢ Acid Hydrolysis:

[¢]

Mix an aliquot of the stock solution with an equal volume of 1 M HCI.

Reflux the solution in a water bath at 80°C for 24 hours.

[¢]

[e]

At appropriate time points (e.g., 2, 4, 8, 24 h), withdraw samples, cool to room
temperature, and neutralize with an equivalent concentration of NaOH.

[e]

Dilute with mobile phase to the target analytical concentration.
e Base Hydrolysis:

o Repeat the procedure from step 2, using 1 M NaOH instead of HCI, and neutralize with
HCI.

o Oxidative Degradation:
o Mix an aliquot of the stock solution with an appropriate concentration of H202 (e.g., 3%).
o Keep the solution at room temperature for 24 hours, protected from light.
o Withdraw samples and dilute to the target concentration.
o Thermal Degradation:
o Store the solid drug substance in an oven at a high temperature (e.g., 110°C) for 24 hours.
o Also, reflux the stock solution at 80°C for 24 hours.

o Dissolve/dilute samples to the target concentration.
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e Photolytic Degradation:

o Expose the solid drug substance and the stock solution to UV light (e.g., overall
illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy
of not less than 200 watt hours/square meter) in a photostability chamber.

o A control sample should be kept in the dark.

o Prepare samples for analysis.

e Analysis: Analyze all stressed samples, along with a non-degraded control, using a validated
stability-indicating HPLC or UPLC method (see Protocol 4.2).

Visualization of Forced Degradation Workflow
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Caption: General workflow for a forced degradation study.

Protocol for Stability-Indicating UPLC Method

This protocol is based on a validated method for Nevirapine and its degradation products.[8]
Objective: To separate and quantify the parent drug from all potential degradation products.

Instrumentation & Conditions:
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o System: Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array
(PDA) detector.

e Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 pm).

e Mobile Phase A: 0.01M Potassium Dihydrogen Phosphate in water (pH adjusted to 3.0 with
orthophosphoric acid).

¢ Mobile Phase B: Acetonitrile.

o Gradient Elution:

. . Flow Rate
Time (min) . %A %B
(mL/min)
0.0 0.4 80 20
2.0 0.4 80 20
10.0 0.4 20 80
12.0 0.4 20 80
12.5 0.4 80 20

| 15.0/0.4 80| 20|
e Column Temperature: 30°C.
e Detection Wavelength: 220 nm.

e Injection Volume: 2.0 pL.

Diluent: Water:Acetonitrile (50:50, v/v).
Procedure:

o Standard Preparation: Prepare a standard solution of the drug substance in the diluent at a
known concentration (e.g., 0.1 mg/mL).
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o Sample Preparation: Dilute the samples from the forced degradation study (Protocol 4.1)
with the diluent to the same concentration as the standard.

o Chromatography: Inject the standard and stressed samples into the UPLC system.

e Data Analysis:

[¢]

Determine the retention time of the parent drug from the standard chromatogram.

o In the chromatograms of the stressed samples, identify the peak for the parent drug and
any new peaks corresponding to degradation products.

o Ensure baseline separation between the parent peak and all degradation product peaks.

o Calculate the percentage of degradation using the peak area of the parent drug in the
stressed sample compared to the control.

o Perform peak purity analysis using the PDA detector to confirm that the parent peak is
spectrally pure in the presence of its degradants.

Conclusion

The degradation of 2-Amino Nevirapine can be predicted with reasonable confidence by
examining the established pathways of its parent compound, Nevirapine. The primary routes of
degradation are expected to be CYP-mediated oxidative metabolism in vivo and hydrolysis
under acidic conditions in vitro. Metabolic activation to reactive intermediates, such as quinone-
imines, represents a significant pathway that may be linked to potential toxicity and warrants

careful investigation.

The provided experimental protocols for forced degradation and stability-indicating UPLC
analysis offer a robust framework for initiating laboratory studies. It is imperative that specific
studies on 2-Amino Nevirapine are conducted to confirm these hypothesized pathways,
definitively characterize its unique degradation products, and fully assess its stability profile.
This knowledge is fundamental to the safe and effective development of 2-Amino Nevirapine

as a potential therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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